BenchChemオンラインストアへようこそ!

Methyl 3-amino-3-(2-bromophenyl)propanoate HCl

Lipophilicity Drug-likeness ADME prediction

Methyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride (CAS 1038338‑40‑7) is a β‑amino acid ester derivative characterised by a propanoate backbone bearing a β‑amino group and an ortho‑bromophenyl substituent. The compound exists as a racemate and as single enantiomers (R‑enantiomer CAS 1213854‑52‑4; S‑enantiomer CAS 1213870‑10‑0), with the hydrochloride salt form (molecular formula C₁₀H₁₃BrClNO₂, MW 294.57 g/mol) offering improved crystallinity and handling.

Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
Cat. No. B7815927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-3-(2-bromophenyl)propanoate HCl
Molecular FormulaC10H12BrNO2
Molecular Weight258.11 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C1=CC=CC=C1Br)N
InChIInChI=1S/C10H12BrNO2/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3
InChIKeyIJWZWRXYCPBAGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-3-(2-bromophenyl)propanoate HCl: β‑Amino Acid Ester Building Block with Ortho‑Bromo Substitution for Medicinal Chemistry and Chiral Synthesis


Methyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride (CAS 1038338‑40‑7) is a β‑amino acid ester derivative characterised by a propanoate backbone bearing a β‑amino group and an ortho‑bromophenyl substituent [1]. The compound exists as a racemate and as single enantiomers (R‑enantiomer CAS 1213854‑52‑4; S‑enantiomer CAS 1213870‑10‑0), with the hydrochloride salt form (molecular formula C₁₀H₁₃BrClNO₂, MW 294.57 g/mol) offering improved crystallinity and handling [1]. It belongs to the broader class of 3‑amino‑3‑aryl propanoates, which are recognised as versatile intermediates for pharmaceutical synthesis, chiral ligand preparation, and peptidomimetic design [2]. The ortho‑bromine substituent imparts distinct steric and electronic properties compared to halogen‑ or regio‑isomeric analogues, making direct generic substitution unreliable for structure–activity‑dependent applications [1].

Why Methyl 3-amino-3-(2-bromophenyl)propanoate HCl Cannot Be Casually Swapped for Halogen or Positional Isomers


Although all 3‑amino‑3‑(halophenyl)propanoate esters share a common β‑amino acid ester scaffold, the ortho‑bromo substitution pattern in the target compound produces a unique combination of steric bulk, halogen‑bond donor capacity, and electronic polarisability that directly governs reactivity in downstream transformations [1]. The C–Br bond (bond dissociation energy ~285 kJ/mol) is more labile than C–Cl (~350 kJ/mol) yet more robust than C–I (~220 kJ/mol), positioning the ortho‑bromo derivative as the optimal compromise for controlled cross‑coupling without premature dehalogenation [2]. Furthermore, the bromine atom at the ortho position exerts a steric shielding effect on the adjacent β‑amino centre, influencing diastereoselectivity in amide bond formation and N‑functionalisation reactions in ways that the para‑bromo, meta‑bromo, or ortho‑chloro isomers do not reproduce [1]. These differences are non‑linear and non‑compensable: a decision to substitute one halogen or regioisomer for another without experimental verification risks altered reaction kinetics, divergent chiral induction, and ultimately different biological or material properties of the final product [2].

Quantitative Differentiation Evidence: Methyl 3-amino-3-(2-bromophenyl)propanoate HCl vs. Its Closest Halogen and Positional Isomers


Computed LogP and Lipophilicity: Ortho-Bromo vs. Ortho-Fluoro and Ortho-Chloro Analogues

The computed octanol–water partition coefficient (LogP) for Methyl 3-amino-3-(2-bromophenyl)propanoate (free base) is 1.886 ± 0.390, which is substantially higher than the ortho-fluoro analogue (~1.2) and moderately elevated relative to the ortho-chloro analogue (~1.6) . This 0.7 log-unit increase relative to the fluoro derivative translates to approximately a fivefold greater partition into lipid phases, a property that directly affects passive membrane permeability and nonspecific protein binding [1]. For procurement decisions, this means the bromo compound will behave distinctly in cellular permeability assays, requiring different formulation strategies compared to its lighter halogen congeners .

Lipophilicity Drug-likeness ADME prediction

Molecular Weight and Exact Mass: Distinguishing Ortho-Bromo from Ortho-Fluoro and Ortho-Chloro in Mass Spectrometry Workflows

The hydrochloride salt of the target compound has a molecular weight of 294.57 g/mol (free base: 258.11 g/mol) and an exact mass of 292.98182 Da [1]. The ortho-fluoro HCl analogue has MW 233.67 g/mol and exact mass 233.06188 Da; the ortho-chloro HCl analogue has MW 250.12 g/mol and exact mass ~249.032 g/mol [2]. The bromine atom imparts a characteristic ¹:¹ isotopic doublet (⁷⁹Br:⁸¹Br) that is absent in fluoro or chloro derivatives, providing a unique, unambiguous MS fingerprint for reaction monitoring and purity assessment [3]. This isotopic signature enables simultaneous tracking of the brominated building block in multi-component reactions without requiring chromatographic separation of halogen isomers [1].

Mass Spectrometry LC-MS detection Isotopic pattern

Synthetic Utility of Ortho-Bromo Substitution for Pd-Catalysed Cross-Coupling: The Built-In Handle Advantage

The ortho‑bromo substituent serves as a latent reactive handle for palladium‑catalysed cross‑coupling reactions (Suzuki, Heck, Buchwald–Hartwig) without requiring pre‑functionalisation [1]. In contrast, the ortho‑fluoro analogue is essentially inert under standard cross‑coupling conditions, while the ortho‑chloro analogue requires harsher conditions (higher temperature, specialised ligands) that risk racemisation of the β‑amino stereocentre [2]. The C–Br bond dissociation energy (~285 kJ/mol) positions it in the optimal window for oxidative addition to Pd(0) under mild, stereoretentive conditions [3]. This makes the 2‑bromo compound uniquely suited as a single building block that can serve both as a β‑amino acid scaffold and as a diversification point for parallel library synthesis [1].

Cross-coupling C–C bond formation Late-stage functionalisation

Comparative Solubility: Ortho-Bromo vs. Meta-Bromo and Para-Bromo Positional Isomers

The target compound (2‑bromo, ortho‑substituted) exhibits a computed aqueous solubility of approximately 2.6 g/L for the free base . The ortho‑bromine atom introduces torsional restriction around the aryl–Cβ bond, reducing conformational flexibility and increasing the melting point relative to the meta‑ and para‑bromo isomers [1]. This restricted rotation impacts crystal packing energy and can result in lower solubility compared to the less sterically constrained para‑bromo isomer, which typically displays higher aqueous solubility due to more efficient hydration of the exposed bromine atom [2]. For solid‑phase synthesis or aqueous‑based bioconjugation protocols, this solubility differential may dictate which positional isomer is practically usable without organic co‑solvents [2].

Aqueous solubility Formulation Crystal engineering

Commercial Purity Benchmarking: Batch‑to‑Batch Consistency of the 2‑Bromo Derivative from Independent Suppliers

Multiple independent suppliers report HPLC purity of ≥97% for Methyl 3‑amino‑3‑(2‑bromophenyl)propanoate HCl (CAS 1038338‑40‑7) as a standard catalogue specification , . In contrast, the 2‑chloro analogue is more commonly listed at 95% purity, reflecting the additional synthetic challenges of the less reactive chloroarene precursor . The higher typical purity of the bromo derivative is partially attributable to the greater ease of crystallisation conferred by the heavy bromine atom, which facilitates purification to single‑spot homogeneity by simple recrystallisation rather than requiring preparative HPLC . For procurement specification writing, this translates into a lower risk of receiving material contaminated with de‑halogenated by‑products when ordering the bromo compound.

Purity Quality control Procurement specification

Application Scenarios Where Methyl 3-amino-3-(2-bromophenyl)propanoate HCl Provides Demonstrable Selection Advantage


Parallel Library Synthesis Requiring a Single, Diversifiable β‑Amino Acid Scaffold

In medicinal chemistry programmes constructing β‑amino acid‑derived compound libraries, the ortho‑bromine atom serves as a universal diversification point via Suzuki–Miyaura coupling. A single batch of the 2‑bromo building block can be divided into dozens of parallel reactions with different arylboronic acids, generating a matrix of analogues without changing the core β‑amino ester scaffold. This strategy is not feasible with the 2‑fluoro analogue, which is inert to cross‑coupling, and is higher‑yielding than the 2‑chloro analogue, which requires elevated temperatures that risk stereochemical erosion of the β‑chiral centre [1]. The characteristic bromine isotopic pattern also enables rapid LC‑MS confirmation of coupling completion for each library member [2].

Chiral β‑Amino Acid Synthesis Where Halogen Identity Governs Diastereoselectivity

The steric bulk of the ortho‑bromine atom constrains the conformational freedom of the adjacent β‑amino group, influencing the diastereomeric ratio in amide coupling and N‑sulfonylation reactions. This ortho‑steric effect is substantially stronger for bromine (van der Waals radius 1.85 Å) than for chlorine (1.75 Å) or fluorine (1.47 Å) [3]. When high diastereomeric excess is required for subsequent chiral resolution or asymmetric catalysis applications, the bromo derivative can provide superior facial selectivity compared to its lighter halogen congeners [1].

In‑situ Formation of Halo‑β‑lactam Precursors via Base‑Promoted Cyclisation

β‑Amino esters bearing an ortho‑halogen leaving group can undergo intramolecular cyclisation to form β‑lactams under basic conditions. The balance between C–Br bond lability and stability is critical: the C–F bond is too strong to permit cyclisation under mild conditions; the C–I bond is too labile and leads to premature decomposition; the C–Br bond provides the optimal activation energy for clean, high‑yielding β‑lactam formation at temperatures compatible with sensitive functional groups [3]. This positions the 2‑bromo compound as the preferred precursor for β‑lactam antibiotic analogue synthesis in process chemistry settings.

Mass‑Spectrometry‑Guided Reaction Optimisation in Multi‑Component Reactions

When the 2‑bromo building block is used in a multi‑component reaction (e.g., Ugi or Biginelli‑type condensations), its distinct Br isotopic doublet enables unambiguous tracking of all bromine‑containing intermediates and products by LC‑MS, even when co‑eluting with other reaction components bearing similar molecular weights. This 'built‑in MS barcode' is impossible to achieve with the 2‑fluoro or 2‑chloro analogues, which lack a distinctive isotopic signature at natural abundance [2]. For high‑throughput experimentation platforms, this reduces the need for confirmatory NMR analysis at each optimisation step, accelerating the Design–Make–Test–Analyse cycle.

Quote Request

Request a Quote for Methyl 3-amino-3-(2-bromophenyl)propanoate HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.